
6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group, a methylsulfonylphenyl group, and a phenylmethoxy group attached to the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the amino group, the methylsulfonylphenyl group, and the phenylmethoxy group through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated reaction monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s therapeutic potential is being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in fields such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one include other chromen-4-one derivatives with different substituents. Examples include:
- 6-Amino-2-(4-methylphenyl)-3-phenylmethoxychromen-4-one
- 6-Amino-2-(4-methylsulfonylphenyl)-3-methoxychromen-4-one
- 6-Amino-2-(4-methylsulfonylphenyl)-3-phenylchromen-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the amino group, methylsulfonylphenyl group, and phenylmethoxy group allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects and applications.
Properties
Molecular Formula |
C23H19NO5S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H19NO5S/c1-30(26,27)18-10-7-16(8-11-18)22-23(28-14-15-5-3-2-4-6-15)21(25)19-13-17(24)9-12-20(19)29-22/h2-13H,14,24H2,1H3 |
InChI Key |
OTFXDWZWXHAYLR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)N)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



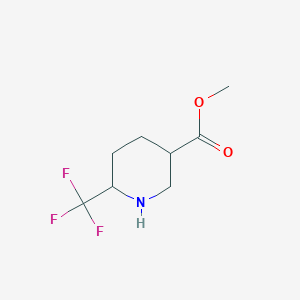
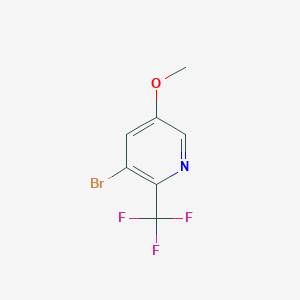


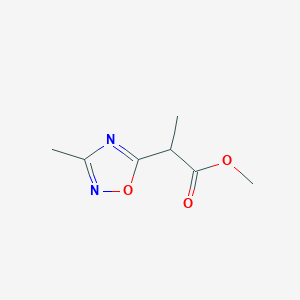
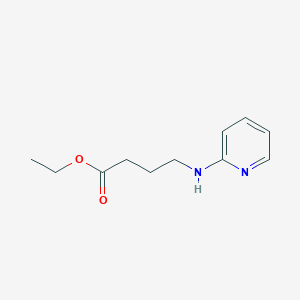
![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)

![5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)
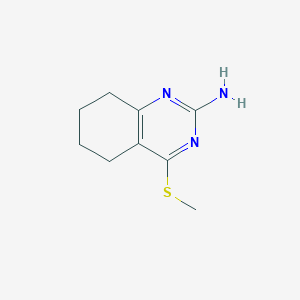
![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)

